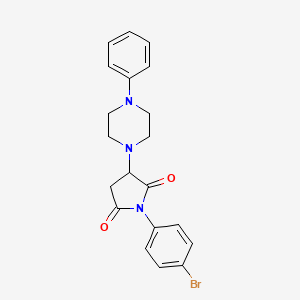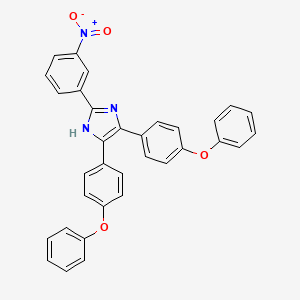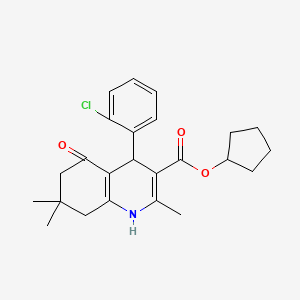![molecular formula C12H9NO3S2 B5062630 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thioether derivative of dioxolone and benzothiazole, and its unique chemical structure makes it a valuable tool for various research applications.
Mécanisme D'action
The mechanism of action of 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one is not fully understood. However, it is believed that the thioether group present in the compound plays a crucial role in its biological activity. The thioether group can form covalent bonds with various biomolecules such as proteins and nucleic acids, leading to the inhibition of their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one are diverse and depend on the specific research application. For example, in the detection of metal ions, this compound can selectively bind to the metal ion of interest, leading to a change in its fluorescence intensity. In the case of antimicrobial activity, this compound can disrupt the cell membrane of the pathogenic microorganism, leading to its death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one in laboratory experiments is its versatility. This compound can be used in various research applications such as fluorescence detection, catalysis, and antimicrobial activity. Additionally, the synthesis of this compound is relatively straightforward, and it can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling this compound.
Orientations Futures
There are several future directions for the research on 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one. One potential direction is the development of new applications for this compound in the field of catalysis. Additionally, the antimicrobial activity of this compound could be further explored to identify its potential as a therapeutic agent. Finally, the mechanism of action of this compound could be elucidated further to gain a better understanding of its biological activity.
Conclusion:
In conclusion, 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one is a compound with significant potential for various scientific research applications. Its unique chemical structure makes it a valuable tool for fluorescence detection, catalysis, and antimicrobial activity. However, proper safety precautions should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and identify new applications for it in scientific research.
Méthodes De Synthèse
The synthesis of 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one involves the reaction of 2-mercaptobenzothiazole with 5-methyl-1,3-dioxol-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Applications De Recherche Scientifique
The unique chemical structure of 4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one makes it a valuable tool for various scientific research applications. This compound has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a catalyst in various organic reactions such as Michael addition, aldol reaction, and Friedel-Crafts reaction. Additionally, this compound has shown potential as an antimicrobial agent against various pathogenic microorganisms.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methyl-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-7-9(16-12(14)15-7)6-17-11-13-8-4-2-3-5-10(8)18-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQNMEVKXRDBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![2,4-dichloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5062561.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062575.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5062584.png)

![1-(2,5-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5062595.png)



![N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5062634.png)
![4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)

![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)